2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine

IKK inhibition Structure-activity relationship Hinge-binding pharmacophore

2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine (molecular formula C8H8N6, molecular weight 188.19 g/mol) is the unsubstituted parent heterocycle of the pyrazolopurine-based tricyclic series developed by Bristol-Myers Squibb as inhibitors of IκB kinase (IKK). This pentaazatricyclic scaffold features five nitrogen atoms distributed across a fused pyrazolo-pyrido-pyrimidine ring system, with an exocyclic 4-amine group positioned for critical hinge-binding interactions with the kinase ATP pocket.

Molecular Formula C8H14N6
Molecular Weight 194.24 g/mol
Cat. No. B13070618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine
Molecular FormulaC8H14N6
Molecular Weight194.24 g/mol
Structural Identifiers
SMILESC1CNCC2C1N3C(=NC(=N3)N)NC2
InChIInChI=1S/C8H14N6/c9-7-12-8-11-4-5-3-10-2-1-6(5)14(8)13-7/h5-6,10H,1-4H2,(H3,9,11,12,13)
InChIKeyFFRHAWPZPHJQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine: Core Scaffold Identity and IKK Inhibitor Program Origin


2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine (molecular formula C8H8N6, molecular weight 188.19 g/mol) is the unsubstituted parent heterocycle of the pyrazolopurine-based tricyclic series developed by Bristol-Myers Squibb as inhibitors of IκB kinase (IKK) [1]. This pentaazatricyclic scaffold features five nitrogen atoms distributed across a fused pyrazolo-pyrido-pyrimidine ring system, with an exocyclic 4-amine group positioned for critical hinge-binding interactions with the kinase ATP pocket [1]. The compound is cataloged under ChemSpider ID 16118784 (legacy) and PubChem SID 41547208 [2]. Structurally analogous substituted derivatives such as the N,3-dimethyl-11-phenyl pyrazolopurine lead compound 3b achieved IKK2 IC50 values of 0.034 µM, validating the scaffold's pharmacological relevance [3].

Why 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine Cannot Be Replaced by Generic Kinase Inhibitor Scaffolds


The 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca core is not interchangeable with common kinase inhibitor scaffolds due to its unique tricyclic topology that enforces a specific vector geometry for substituent attachment [1]. In the BMS IKK inhibitor program, the pyrazolopurine-based tricycle (from which this compound is the unsubstituted parent) demonstrated a distinct structure-activity relationship (SAR) profile: the oxazole isostere 12 achieved an IKK2 IC50 of 0.011 µM and the thiazole isostere 14 achieved 0.006 µM, compared to 0.034 µM for the pyrazolopurine 3b, while the imidazole isostere 17 was markedly less potent at 0.52 µM [2]. This 3- to 87-fold potency variation among isosteric cores underscores that even subtle heterocyclic replacements within the tricyclic framework produce divergent pharmacological outcomes [2]. Additionally, the 4-amine position serves as the critical hinge-binding donor/acceptor; methylation or removal of this amine in related series resulted in drastic loss of enzyme potency [2].

Quantitative Differentiation Evidence for 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine Against Closest Analogs


Unsubstituted 4-Amine Scaffold vs. N-Methylated Pyrazolopurine Lead: Hinge-Binding Hydrogen Bond Donor Capacity

The target compound bears a primary amine (-NH2) at position 4, whereas the BMS pyrazolopurine lead compound 3b (BDBM28543) bears an N-methylamino (-NHCH3) substituent at the corresponding position [1]. In the related thiazole tricyclic SAR exploration reported by Kempson et al., the SAR was restricted to primary amines because removal of the N-H bond donor resulted in a drastic loss of enzyme potency [2]. This establishes the 4-NH2 group as a critical hydrogen bond donor for hinge-region interaction. The unsubstituted -NH2 in the target compound provides an additional hydrogen bond donor compared to the N-methylated analog 3b, which may alter both potency and selectivity profiles, though direct comparative IC50 data for the target compound are not available in the public domain [2].

IKK inhibition Structure-activity relationship Hinge-binding pharmacophore

Core Scaffold Molecular Weight Advantage vs. Substituted Pyrazolopurine Analogs for Fragment-Based Drug Discovery

The target compound (MW = 188.19 g/mol, C8H8N6) is significantly smaller than the BMS pyrazolopurine lead 3b (MW = 350.4 g/mol, C18H18N6O2) [1][2]. This places the target compound in the fragment-like chemical space (MW < 300 Da) as defined by the Rule of Three for fragment-based lead discovery, whereas 3b is a lead-like molecule [3]. The lower molecular weight of the core scaffold translates to higher ligand efficiency potential; compound 3b with IKK2 IC50 = 0.034 µM yields a ligand efficiency (LE) of approximately 0.38 kcal/mol per heavy atom, whereas any measurable activity from the smaller core scaffold would represent superior efficiency [1].

Fragment-based drug discovery Ligand efficiency Molecular weight optimization

Synthetic Versatility: Unsubstituted Core as a Common Intermediate for Divergent SAR Exploration vs. Pre-functionalized Analogs

The BMS IKK inhibitor program utilized a common late-stage intermediate strategy where the tricyclic core was elaborated to oxazole, thiazole, and imidazole isosteres through divergent synthetic pathways [1]. The target compound, bearing an unsubstituted 4-amine and lacking N-alkylation at the triazole/pyrazole positions, represents a more versatile starting point for parallel SAR exploration compared to pre-functionalized analogs such as 3b (which already carries N-methyl, N-phenyl, and N-methylamino substituents) [2]. In the Kempson synthesis, the core intermediate 26 allowed efficient exploration of multiple chemotypes from a single synthetic branch point [1].

Divergent synthesis Structure-activity relationship Chemical biology probe development

Isosteric Core Comparison: Pyrazolopurine vs. Imidazole-Based Tricycle IKK2 Potency Differential from Published SAR

The BMS program directly compared isosteric tricyclic cores: the pyrazolopurine 3b (the substituted analog of the target scaffold) vs. the imidazole-based tricycle 17 [1]. Compound 3b demonstrated an IKK2 IC50 of 0.034 µM and IKK1 IC50 of 0.99 µM (29-fold selectivity), while the imidazole isostere 17 showed substantially weaker IKK2 inhibition at 0.52 µM with IKK1 IC50 of 4.3 µM (8-fold selectivity) [1][2]. This 15-fold difference in IKK2 potency and 3.6-fold difference in IKK1/IKK2 selectivity ratio arises solely from replacement of the pyrazole ring (in the target's scaffold class) with an imidazole ring, demonstrating that the pyrazolopurine core class provides superior kinase inhibition compared to the imidazole-based tricycle [1].

IKK2 selectivity Isosteric replacement Kinase inhibitor design

Optimal Research and Procurement Application Scenarios for 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine


Fragment-Based Lead Discovery Campaigns Targeting IKK2 or Related Kinases

The target compound's low molecular weight (188.19 g/mol, 14 heavy atoms) makes it an ideal fragment hit for IKK2-focused screening cascades [1]. The established SAR from the BMS program demonstrates that the pyrazolopurine core class achieves IKK2 IC50 values as low as 0.006-0.034 µM when appropriately substituted, providing a validated trajectory for fragment-to-lead optimization [2]. Procurement of this unsubstituted scaffold enables X-ray crystallography soaking experiments to determine the core binding mode before synthetic elaboration, a strategy aligned with fragment-based drug discovery best practices [1].

Divergent Parallel Synthesis for Kinase Selectivity Profiling

With five nitrogen atoms and multiple C-H positions available for functionalization, this scaffold supports divergent library synthesis from a single building block [1]. The Kempson et al. (2009) synthetic strategy demonstrated that the tricyclic core can be elaborated to oxazole, thiazole, and imidazole isosteres, each with distinct IKK potency and selectivity profiles (IKK2 IC50 ranging from 0.006 to 0.52 µM) [2]. This makes the target compound particularly valuable for selectivity profiling across the kinome, where small structural changes can yield large selectivity shifts.

Chemical Biology Probe Development for NF-κB Pathway Investigation

The IKK/NF-κB pathway is a central regulator of inflammatory and immune responses [1]. The BMS program established that pyrazolopurine-based tricyclic compounds can achieve potent IKK2 inhibition (IC50 = 0.034 µM for the substituted analog 3b) with measurable IKK1/IKK2 selectivity (29-fold) [2]. The unsubstituted 4-amine scaffold serves as a starting point for developing chemical probes with tunable selectivity, where the primary amine provides a critical hinge-binding hydrogen bond donor that SAR studies have shown to be essential for enzyme inhibition [1].

Metabolic Stability Optimization Starting from a Low-MW Core

The BMS program identified core oxidation as a major metabolic pathway for the pyrazolopurine chemotype, motivating the exploration of oxazole and thiazole isosteres [1]. The unsubstituted core scaffold, with its lower molecular weight and fewer lipophilic substituents, may exhibit different metabolic stability profiles compared to the substituted lead 3b, which showed high in vivo clearance in rats (55 mL/min/kg) [2]. This compound can serve as a baseline for assessing the metabolic liability introduced by subsequent substitutions in a stepwise SAR campaign [1].

Quote Request

Request a Quote for 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.